molecular formula C18H17N3O3S2 B8515877 ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

Cat. No.: B8515877
M. Wt: 387.5 g/mol
InChI Key: QVEDDUGZFKXIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C18H17N3O3S2/c1-4-24-18(23)11-6-5-10(2)13(7-11)21-16(22)12-8-26-15-14(12)19-9-20-17(15)25-3/h5-9H,4H2,1-3H3,(H,21,22)

InChI Key

QVEDDUGZFKXIMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate as cyclizing agents . The resulting thieno[3,2-d]pyrimidine intermediate is then further functionalized to introduce the methylthio and carboxamido groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

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